N-{2-[2-(4-methoxybenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide (non-preferred name)
Overview
Description
N-{2-[2-(4-methoxybenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane carboxamide backbone with a hydrazino group and a methoxybenzoyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxybenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with hydrazine to form 4-methoxybenzoyl hydrazine. This intermediate is then reacted with ethyl 2-oxoacetate to yield the desired compound. The reaction conditions often involve the use of organic solvents like ethanol or methanol and may require heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxybenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
N-{2-[2-(4-methoxybenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxybenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-Isopropoxy-3-methoxybenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide
- N-{2-[2-(4-Ethoxybenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide
- N-{2-[2-(4-Methoxybenzoyl)hydrazino]carbonothioyl}acetamide
Uniqueness
N-{2-[2-(4-methoxybenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide stands out due to its specific structural features, such as the methoxybenzoyl moiety and the cyclohexane carboxamide backbone. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-[2-(4-methoxybenzoyl)hydrazinyl]-2-oxoethyl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-24-14-9-7-13(8-10-14)17(23)20-19-15(21)11-18-16(22)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,22)(H,19,21)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJZHHZUAANLSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)CNC(=O)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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